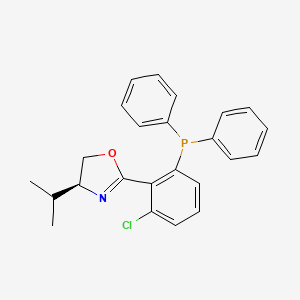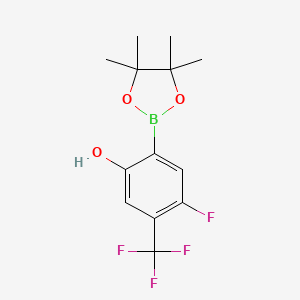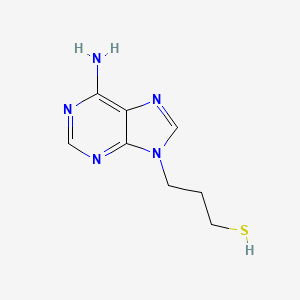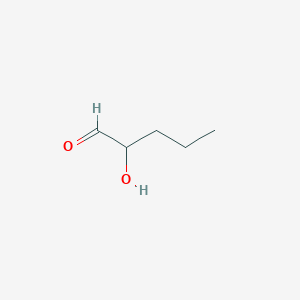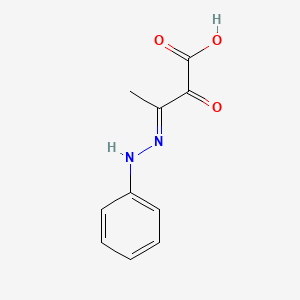
2-Oxo-3-(2-phenylhydrazono)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3-(2-phenylhydrazono)butanoic acid is a compound that has garnered attention due to its unique chemical structure and reactivity. It is known to be a product of the oxidation of edaravone, a synthetic antioxidant used in medical treatments. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The preparation of 2-Oxo-3-(2-phenylhydrazono)butanoic acid can be achieved through the oxidation of edaravone. One method involves the reaction of edaravone with singlet oxygen, which results in the formation of this compound . This reaction can be induced by the addition of rose bengal and UVA irradiation
Analyse Des Réactions Chimiques
2-Oxo-3-(2-phenylhydrazono)butanoic acid undergoes various chemical reactions, including oxidation and reduction. It is formed as an oxidation product of edaravone when reacted with singlet oxygen . The compound can also react with hypochlorous anions and other reactive oxygen species . Common reagents used in these reactions include singlet oxygen generators and hypochlorous anions. The major products formed from these reactions include this compound itself and other oxidation products.
Applications De Recherche Scientifique
2-Oxo-3-(2-phenylhydrazono)butanoic acid has several scientific research applications. In chemistry, it is studied for its reactivity and potential as an intermediate in organic synthesis. In biology and medicine, it is of interest due to its formation as a product of edaravone oxidation, which is used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis . The compound’s ability to react with reactive oxygen species makes it relevant in studies related to oxidative stress and inflammation .
Mécanisme D'action
The mechanism of action of 2-Oxo-3-(2-phenylhydrazono)butanoic acid involves its formation through the oxidation of edaravone by singlet oxygen . This process is significant because edaravone is known to scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation . The molecular targets and pathways involved include the interaction with singlet oxygen and other reactive oxygen species, leading to the formation of the compound and its subsequent effects.
Comparaison Avec Des Composés Similaires
2-Oxo-3-(2-phenylhydrazono)butanoic acid can be compared with other oxidation products of edaravone, such as 4-NO-edaravone and 4-NO2-edaravone . These compounds share similar reactivity with reactive oxygen species but differ in their specific structures and oxidation states. The uniqueness of this compound lies in its specific formation through singlet oxygen-induced oxidation, which distinguishes it from other edaravone oxidation products .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
(3E)-2-oxo-3-(phenylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(9(13)10(14)15)11-12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,14,15)/b11-7+ |
Clé InChI |
VXUYGKHNIJIEHO-YRNVUSSQSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=CC=C1)/C(=O)C(=O)O |
SMILES canonique |
CC(=NNC1=CC=CC=C1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


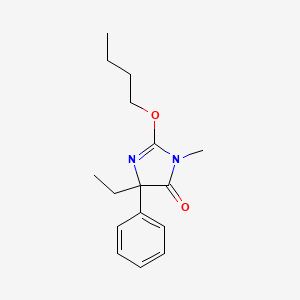
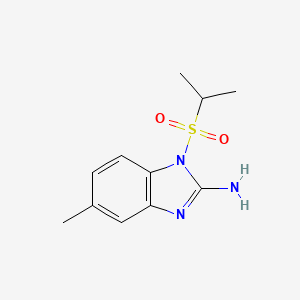
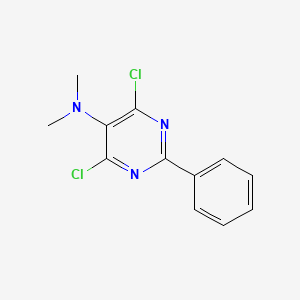

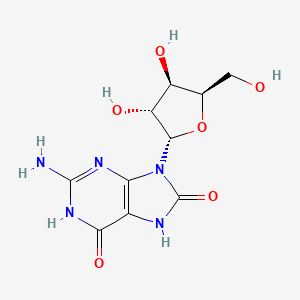
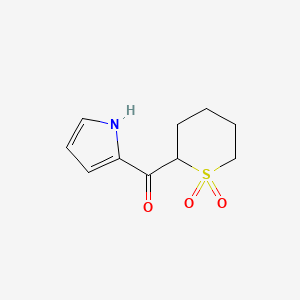
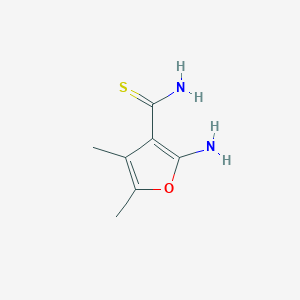
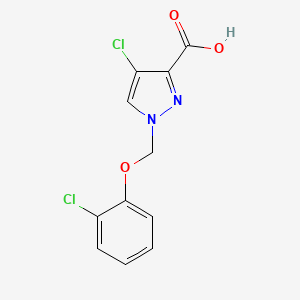
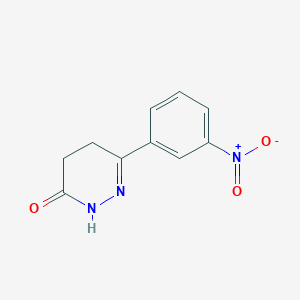
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
